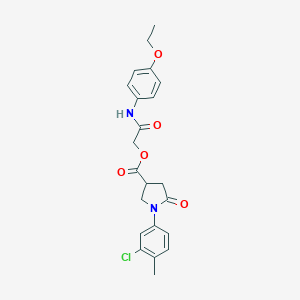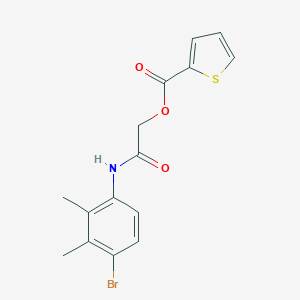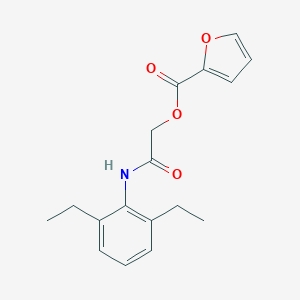![molecular formula C17H19NO3 B270986 N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as DMF-7, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and material science. DMF-7 is a cyclic amide that belongs to the class of fused bicyclic compounds, which possess diverse biological and chemical properties.
作用機序
The mechanism of action of DMF-7 is not fully understood, but it is believed to act by inhibiting various cellular processes such as DNA synthesis, cell division, and protein synthesis. DMF-7 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for a potential anticancer drug.
Biochemical and Physiological Effects:
DMF-7 has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been reported to have a good pharmacokinetic profile, with high bioavailability and a long half-life. DMF-7 has been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of DMF-7 is its ease of synthesis and low toxicity profile, which makes it an attractive compound for use in laboratory experiments. However, one of the limitations of DMF-7 is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
将来の方向性
There are several future directions for the research and development of DMF-7. One potential area of research is the synthesis of analogs of DMF-7 with improved biological activity and solubility. Another area of research is the investigation of the mechanism of action of DMF-7 and its potential applications in the treatment of neurological disorders. Additionally, the use of DMF-7 as a building block for the synthesis of novel materials with unique properties is another potential avenue of research.
合成法
The synthesis of DMF-7 involves the reaction of 2,5-dimethylphenyl isocyanate with 3,4-dihydro-2H-pyran in the presence of a catalyst such as trifluoroacetic acid. The reaction proceeds through a cascade of cyclization and rearrangement steps to yield DMF-7 as a white crystalline solid. The synthesis of DMF-7 is relatively straightforward and can be carried out on a large scale with high yields.
科学的研究の応用
DMF-7 has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been reported to exhibit promising biological activities such as antibacterial, antifungal, and antitumor properties. DMF-7 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Additionally, it has been reported to possess potent antifungal activity against Candida albicans and Aspergillus niger.
特性
製品名 |
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO3/c1-8-3-4-9(2)12(5-8)18-16(19)14-10-6-11-13(7-10)21-17(20)15(11)14/h3-5,10-11,13-15H,6-7H2,1-2H3,(H,18,19) |
InChIキー |
SCDLMWDDOYVWEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C3CC4C2C(=O)OC4C3 |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C3CC4C2C(=O)OC4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)

![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)